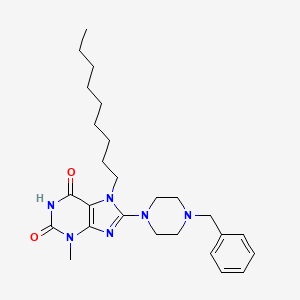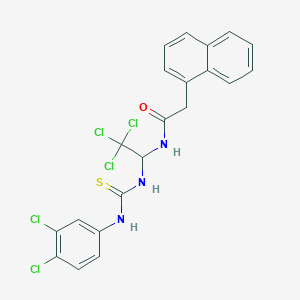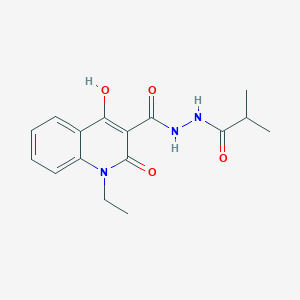![molecular formula C20H13BrCl2N2O B15081452 1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- CAS No. 62871-43-6](/img/structure/B15081452.png)
1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a complex organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The specific structure of this compound, with its bromine and dichlorophenyl substitutions, makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- typically involves the cyclization of amido-nitriles or the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzimidazole ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, functional materials, and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways can vary depending on the specific biological activity being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole derivatives such as:
2-Bromo-1H-benzimidazole: Known for its antimicrobial activity.
2-Phenyl substituted benzimidazoles: Explored for their anticancer properties.
Piperazinyl benzimidazoles: Noted for their antifungal activity.
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- lies in its specific substitutions, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
62871-43-6 |
|---|---|
Molekularformel |
C20H13BrCl2N2O |
Molekulargewicht |
448.1 g/mol |
IUPAC-Name |
2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H13BrCl2N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25) |
InChI-Schlüssel |
ZOYNPLVVXAAWFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081403.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)

![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)

![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
